molecular formula C11H9BrN2O4 B2383046 (Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid CAS No. 303770-73-2

(Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid

Cat. No.: B2383046
CAS No.: 303770-73-2
M. Wt: 313.107
InChI Key: MLQRBLYQVYZPER-PLNGDYQASA-N
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Description

(Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid: is a complex organic compound characterized by the presence of a bromobenzoyl group, a hydrazinyl group, and an oxobutenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid typically involves the reaction of 3-bromobenzoic acid with hydrazine to form 3-bromobenzoyl hydrazide. This intermediate is then reacted with maleic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The hydrazinyl group may also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

(Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid: can be compared with other similar compounds, such as:

    3-bromobenzoic acid: Lacks the hydrazinyl and oxobutenoic acid moieties, making it less versatile in chemical reactions.

    3-bromo-N’-(3-bromobenzoyl)benzohydrazide: Contains a similar bromobenzoyl group but differs in the overall structure and reactivity.

    2-{[2-(3-bromobenzoyl)hydrazino]carbonyl}benzoic acid: Shares the hydrazinyl and bromobenzoyl groups but has a different core structure.

The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-4-[2-(3-bromobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c12-8-3-1-2-7(6-8)11(18)14-13-9(15)4-5-10(16)17/h1-6H,(H,13,15)(H,14,18)(H,16,17)/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQRBLYQVYZPER-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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